5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound with the molecular formula C24H24ClN3S. This compound is notable for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, a chlorobenzyl sulfanyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tert-butyl Group: This can be achieved through alkylation reactions using tert-butyl halides.
Attachment of the Chlorobenzyl Sulfanyl Group: This step involves nucleophilic substitution reactions where the chlorobenzyl group is introduced.
Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl group but differs in the core structure.
5-Tert-butyl-2-ethyl-1H-imidazole-2,5-dicarboxylate: Similar tert-butyl group but different functional groups and core structure.
Uniqueness
5-Tert-butyl-7-[(2-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H24ClN3S |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[(2-chlorophenyl)methylsulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H24ClN3S/c1-16-22(17-10-6-5-7-11-17)23-26-20(24(2,3)4)14-21(28(23)27-16)29-15-18-12-8-9-13-19(18)25/h5-14H,15H2,1-4H3 |
InChI Key |
FSBFAZUAZCECNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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